Methyl[(1H-pyrazol-4-yl)methyl]amine hydrochloride is a chemical compound with significant relevance in organic synthesis and medicinal chemistry. It is classified as an amine derivative and is characterized by the presence of a pyrazole ring, which contributes to its biological activity and utility in various applications.
Methyl[(1H-pyrazol-4-yl)methyl]amine hydrochloride falls under the category of organic compounds, specifically classified as an amine due to the presence of the amine functional group. It is also categorized as a hydrochloride salt, indicating that it exists in a protonated form when combined with hydrochloric acid.
The synthesis of methyl[(1H-pyrazol-4-yl)methyl]amine hydrochloride can be achieved through several methods, primarily involving the reaction of pyrazole derivatives with methylating agents.
The reaction conditions typically require careful control of temperature and pH to ensure high yields and purity. The use of solvents such as methanol or ethanol may facilitate the reaction process.
The molecular structure of methyl[(1H-pyrazol-4-yl)methyl]amine hydrochloride features a pyrazole ring attached to a methyl group via a methylene bridge. Its molecular formula is C7H10N3·HCl, indicating it contains seven carbon atoms, ten hydrogen atoms, three nitrogen atoms, and one chlorine atom.
Methyl[(1H-pyrazol-4-yl)methyl]amine hydrochloride can undergo various chemical reactions typical of amines:
The reactivity of this compound is influenced by the electron-rich nature of the pyrazole ring, which enhances its nucleophilicity. Careful handling is required due to potential side reactions in the presence of strong acids or bases.
The mechanism of action for methyl[(1H-pyrazol-4-yl)methyl]amine hydrochloride involves its interaction with biological targets such as enzymes or receptors.
Research indicates that derivatives of pyrazole compounds often show anti-inflammatory and analgesic properties, suggesting potential therapeutic applications.
Safety data indicate that exposure limits should be observed due to potential irritant properties associated with amines .
Methyl[(1H-pyrazol-4-yl)methyl]amine hydrochloride has several scientific uses:
Methylation of the pyrazole nitrogen or the exocyclic amine represents a critical step in synthesizing methyl[(1H-pyrazol-4-yl)methyl]amine hydrochloride (CAS 400877-05-6). Key methodologies include:
Table 1: Comparative Methylation Efficiency
Method | Reagents/Conditions | Yield (%) | Regioselectivity (N1:N2) | Key Limitation |
---|---|---|---|---|
Dimethyl Sulfate Alkylation | (CH₃O)₂SO₂, TBA-Br, NaOH/H₂O, 25°C | 88 | 98:2 | Hydrolysis-sensitive substrates |
Eschweiler-Clarke | HCHO/HCOOH, reflux, 4h | 76 | N/A (exocyclic amine) | Requires stringent pH control |
Buchwald-Hartwig | Pd₂(dba)₃/XPhos, MeNH₂(g), toluene, 80°C | 92 | >99:1 | Palladium removal cost |
Crystalline salt formation is essential for stability and handling. Optimization focuses on solvent polarity, stoichiometry, and crystallization kinetics:
Table 2: Hydrochloride Crystallization Performance
Solvent System | HCl (equiv) | Crystallization Yield (%) | Water Content (KF, ppm) | Particle Size (D50, µm) |
---|---|---|---|---|
EtOAc/IPA (4:1) | 0.95 + 0.05 | 93 | 320 | 150 |
Ethanol | 1.10 | 78 | 2100 (hydrate) | 45 |
THF/Heptane (1:3) | 1.00 | 85 | 5100 | Amorphous |
Two dominant routes exist for constructing the methylamine moiety:
Reductive amination is favored for API synthesis due to superior purity, despite requiring borohydride handling. Nucleophilic substitution is cost-effective for industrial non-pharma applications if quaternary salt formation is mitigated via methylamine gas sparging [4] [9].
Scale-up introduces three critical challenges:
Table 3: Industrial Process Optimization Metrics
Challenge | Lab Scale Solution | Plant Scale Adaptation | Yield Improvement |
---|---|---|---|
Thermal Decomposition | Ice-bath cooling | Jacketed reactor with cryogenic chiller | 59% → 88% |
Halogen Impurities | AgNO₃ precipitation | Anion-exchange resin columns | Cl⁻: 1200 → 45 ppm |
Crystallization Inhomogeneity | Manual seeding | MSMPR crystallizer + ultrasound | CV: 42% → 13% |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1